Dihydroabietic acid

Antiparasitic Leishmaniasis Drug Discovery

Select Dihydroabietic acid (CAS 34434-80-5) for its saturated C-ring structure, which provides oxidative stability critical for polymer chemistry and material longevity—unlike the reactive conjugated-diene analog abietic acid. This resin acid is a compelling scaffold for anticancer drug discovery, with derivatives showing IC50 values as low as 1.87 μM against lung and liver cancer cell lines. It also exhibits direct antileishmanial activity (IC50 40 µg/mL against L. amazonensis), making it a strategic starting point for neglected tropical disease research. For industrial applications requiring non-interfering stabilizers in synthetic rubbers, pigment dispersions, and inkjet inks, source technical-grade dihydroabietic acid to ensure optimal product performance.

Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
CAS No. 34434-80-5
Cat. No. B8641403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroabietic acid
CAS34434-80-5
Molecular FormulaC20H32O2
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C
InChIInChI=1S/C20H32O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12-14,16-17H,5-11H2,1-4H3,(H,21,22)
InChIKeyBTAURFWABMSODR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroabietic Acid (CAS 34434-80-5) for Research and Industrial Procurement: A Guide to Its Unique Positioning Among Rosin Acids


Dihydroabietic acid (CAS 34434-80-5) is a tricyclic diterpenoid resin acid with the molecular formula C20H32O2 [1]. It is a natural product found in Pinus species and is a major component of hydrogenated rosin [2]. The compound is structurally characterized by a saturated C-ring, which distinguishes it from its more common unsaturated analogs, abietic acid and dehydroabietic acid . This saturated nature confers enhanced oxidative stability, making it a valuable intermediate for both industrial applications and as a scaffold for medicinal chemistry [3].

Dihydroabietic Acid: Why Saturation State Dictates Performance and Prevents Direct Substitution with Abietic or Dehydroabietic Acid


The substitution of dihydroabietic acid with its more common in-class analogs, abietic acid or dehydroabietic acid, is not scientifically valid due to fundamental differences in molecular saturation and the resultant biological and physicochemical properties. Dihydroabietic acid (C20H32O2) possesses a fully saturated C-ring, while abietic acid (C20H30O2) contains a conjugated diene and dehydroabietic acid (C20H28O2) is aromatic [1]. This structural disparity directly translates to differential performance: dihydroabietic acid is known for its superior oxidative stability, a critical parameter for applications in polymer chemistry and long-term material performance [2]. Furthermore, the saturation state impacts biological activity, with each resin acid demonstrating unique potency and selectivity profiles in antimicrobial, anticancer, and anti-inflammatory assays [3]. Therefore, procurement decisions must be guided by specific, quantitative evidence to ensure the correct compound is selected for the intended application.

Quantitative Evidence for Dihydroabietic Acid: A Comparator-Driven Guide for Scientific and Procurement Decisions


Antileishmanial Potency of Dihydroabietic Acid: Direct Comparison with Standard Drugs Reveals Potent Activity

Dihydroabietic acid, isolated from Pinus elliottii, demonstrates direct antileishmanial activity against Leishmania amazonensis promastigotes. The compound exhibited an IC50 value of 40 µg/mL (0.133 µM) after 24 hours of treatment [1]. This potency is notable in the context of current leishmaniasis treatments, which are often associated with high toxicity and inefficacy, positioning dihydroabietic acid as a potential alternative therapeutic scaffold [1].

Antiparasitic Leishmaniasis Drug Discovery

Anticancer Activity of Dihydroabietic Acid Derivatives: Potent Cytotoxicity Against Lung and Liver Cancer Cell Lines

Acylthiourea derivatives synthesized from Δ8-dihydroabietic acid were evaluated for their antitumor activities against human hepatocellular carcinoma (SMMC7721) and lung adenocarcinoma (A549) cell lines. The most active compounds, derived from dihydroabietic acid, displayed IC50 values in the range of 1.87–12.67 μM against SMMC7721 cells and 2.20–6.79 μM against A549 cells [1]. This demonstrates that the dihydroabietic acid scaffold can be successfully modified to yield compounds with highly effective anticancer activity, comparable to or exceeding the potency of some lead compounds in these specific cancer models.

Anticancer Cytotoxicity Medicinal Chemistry

Antimicrobial Activity of Δ8-Dihydroabietic Acid: Baseline Activity Established in Comparative Fungal Metabolite Study

In a study isolating metabolites from the fungus Mucor spp., Δ8-dihydroabietic acid (4) was identified and tested for antimicrobial activity. While the new compounds mucorinic acids A and B showed interesting antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus with MIC values in the 8–16 μg/ml range [1], the study provides a key baseline for Δ8-dihydroabietic acid. Its presence alongside dehydroabietic acid (3), which exhibited moderate larvicidal activity (65% mortality at 10 ppm) [1], establishes a clear differential activity profile for this compound class, reinforcing that specific saturation states lead to distinct bioactivities.

Antimicrobial Natural Products Microbiology

Enhanced Oxidative Stability of Dihydroabietic Acid: Industrial Rationale for Preferential Use over Abietic Acid in Polymer Applications

The industrial advantage of dihydroabietic acid is clearly demonstrated in the context of disproportionated rosins. The disproportionation process is specifically designed to convert abietic acid into the more oxidation-resistant isomers, dihydroabietic and dehydroabietic acid [1]. This chemical conversion is performed because the saturated structure of dihydroabietic acid prevents it from participating in radical-generating oxidation reactions, a key deficiency of abietic acid. The resulting low abietic acid content in products like SYLVAROS® DRS-40 ensures the material does not interfere with catalyst-initiator systems or polymer chain length during polymerization, leading to improved material properties such as better tack and superior heat resistance [1].

Polymer Chemistry Stabilizers Materials Science

Potential for Antiallergic Activity: Dihydroabietic Acid as a Component of Patent Claims for Superior Efficacy

A Japanese patent (JPS6263518A) explicitly claims an antiallergic agent containing dehydroabietic acid or 13β-Δ8-dihydroabietic acid, stating that these active components exhibit a stronger suppressing effect on passive cutaneous anaphylaxis than abietic acid [1]. The patent, titled 'ANTIALLERGIC AGENT,' provides a strong comparative claim, highlighting that specific structural modifications (like those in dihydroabietic acid isomers) result in superior antiallergic activity compared to the base resin acid, abietic acid [1]. This establishes a clear, legally documented differential in a key therapeutic area.

Antiallergic Immunomodulation Drug Development

Precursor for Cholesterol-Lowering Abietanilides: Dihydroabietic Acid in the Synthesis of Pharmacologically Active Derivatives

US Patent 4,024,280 details a process for preparing abietanilides from diterpenic acids including dihydroabietic acid, which are claimed to have high activity in reducing blood serum cholesterol and are useful as anti-arteriosclerotic agents [1]. The patent specifically names dihydroabietic acid (DA) as a starting material for synthesizing dihydroabietanilide (DAN), positioning it alongside abietic and tetrahydroabietic acid in the development of this therapeutic class [1]. This demonstrates that the dihydroabietic acid scaffold is a valid and patented starting point for generating compounds with significant cardiovascular pharmacology.

Cardiovascular Cholesterol Drug Synthesis

Optimal Use Cases for Dihydroabietic Acid: Translating Evidence into Application-Specific Procurement Decisions


Development of Novel Antileishmanial Agents

Based on the direct antileishmanial activity of dihydroabietic acid with an IC50 of 40 µg/mL against Leishmania amazonensis [1], this compound is a compelling starting point for medicinal chemistry programs focused on neglected tropical diseases. The demonstrated activity, coupled with its natural product origin, suggests it can serve as a scaffold for synthesizing more potent and selective analogs, as evidenced by the successful derivatization of abietane diterpenoids for other therapeutic areas [1].

Synthesis of Potent Anticancer Drug Candidates

The dihydroabietic acid core structure is validated for generating compounds with high cytotoxicity against lung and liver cancer cell lines (IC50 values as low as 1.87 μM) [1]. Researchers focused on oncology drug discovery should procure dihydroabietic acid for synthesizing unsymmetrically disubstituted acylthiourea libraries and other derivative classes. This is a specific, evidence-backed application that leverages the compound's established synthetic tractability and biological potential, distinguishing it from simple biological screening of the parent acid [1].

Formulation of Oxidation-Resistant Industrial Polymers and Dispersions

For industrial chemists and materials scientists, dihydroabietic acid is the preferred resin acid when oxidative stability is paramount. Its saturated C-ring structure prevents it from interfering with polymerization catalysts or initiating oxidative degradation [1]. This property is essential for producing stable pigment dispersions for inkjet inks [2] and for use as a tackifier and stabilizer in synthetic rubbers [1]. Procurement for these applications should specifically target technical grades of dihydroabietic acid or its derivatives, recognizing that substituting with the cheaper but more reactive abietic acid would compromise product performance and longevity [1].

Investigating Antiallergic and Cardiovascular Therapeutics

Patents explicitly claim the superior antiallergic activity of a dihydroabietic acid isomer over abietic acid [1] and its utility as a precursor for cholesterol-lowering abietanilides [2]. Research groups exploring new treatments for allergies or hypercholesterolemia should prioritize the procurement of dihydroabietic acid and its specific isomers (e.g., 13β-Δ8-dihydroabietic acid) for their lead optimization campaigns. This focus is justified by the existing intellectual property and biological rationale, offering a strategic advantage over less-defined research on the broader class of resin acids [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroabietic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.